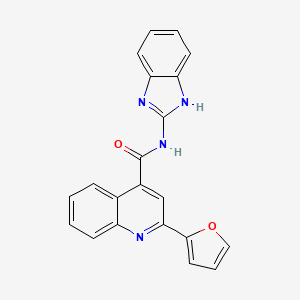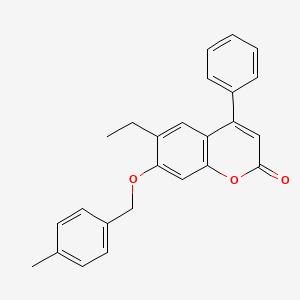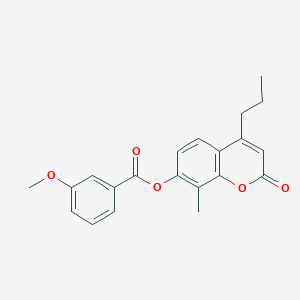
N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide is a complex organic compound that features a benzimidazole ring, a furan ring, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Formation of the quinoline ring: This can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst.
Coupling of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Final assembly: The final step would involve coupling the benzimidazole, furan, and quinoline moieties under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline-4-carboxylic acid derivative, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide
- N-(1H-benzimidazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- N-(1H-benzimidazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to other similar compounds. This can affect its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C21H14N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H14N4O2/c26-20(25-21-23-16-8-3-4-9-17(16)24-21)14-12-18(19-10-5-11-27-19)22-15-7-2-1-6-13(14)15/h1-12H,(H2,23,24,25,26) |
InChI Key |
WTRCGQJVIZZTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11152377.png)
![trans-4-({[(Naphthalen-2-yloxy)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152382.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11152391.png)
![3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11152397.png)
![methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate](/img/structure/B11152412.png)
![5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152419.png)
![N-[3-(cycloheptylamino)-3-oxopropyl]benzamide](/img/structure/B11152424.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152427.png)


![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11152450.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B11152461.png)
